molecular formula C22H26ClN3O5 B10997791 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one

5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one

Cat. No.: B10997791
M. Wt: 447.9 g/mol
InChI Key: QWCMOHZQIGDOQN-UHFFFAOYSA-N
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Description

This compound features a pyran-4-one core substituted with a morpholine-methyl group at position 2 and a 3-chlorophenylpiperazine-linked oxoethoxy chain at position 3.

Properties

Molecular Formula

C22H26ClN3O5

Molecular Weight

447.9 g/mol

IUPAC Name

5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2-(morpholin-4-ylmethyl)pyran-4-one

InChI

InChI=1S/C22H26ClN3O5/c23-17-2-1-3-18(12-17)25-4-6-26(7-5-25)22(28)16-31-21-15-30-19(13-20(21)27)14-24-8-10-29-11-9-24/h1-3,12-13,15H,4-11,14,16H2

InChI Key

QWCMOHZQIGDOQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=COC(=CC3=O)CN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antidepressant Effects : The piperazine ring is known for its role in various antidepressant medications, suggesting that this compound may have similar properties.
  • Antitumor Activity : Preliminary studies have shown that derivatives of pyranones can exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology.
  • Antimicrobial Properties : Some studies suggest that compounds containing chlorophenyl groups can demonstrate antimicrobial activity, which may extend to this compound as well.

Case Studies and Research Findings

  • Antidepressant Activity : In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized similar compounds and evaluated their effects on serotonin receptors. Results indicated promising antidepressant-like effects in animal models, suggesting that the target compound could have similar efficacy .
  • Cytotoxicity Against Cancer Cells : A recent investigation into pyranone derivatives highlighted their ability to inhibit growth in various cancer cell lines. The study found that modifications to the piperazine group enhanced cytotoxicity, indicating that structural optimization could lead to more potent anticancer agents .
  • Antimicrobial Testing : Compounds related to the target structure were tested for antimicrobial activity against several pathogens. Results demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran-4-one Derivatives

a. 5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-pyran-4-one ()

  • Structural Differences : Replaces the 3-chlorophenylpiperazine with a 2-fluorophenylpiperazine and substitutes the oxoethoxy chain with a benzyloxy group.
  • The benzyloxy group could decrease solubility relative to the oxoethoxy chain .

b. ND-7 ()

  • Structure: A quinoline-carboxylic acid derivative with a 3-chlorophenylpiperazine-acetyl group.
  • Key Contrast: The quinoline core and carboxylic acid substituent enhance polarity compared to the pyranone-morpholine system, likely affecting bioavailability and target selectivity .
Piperazine-Containing Compounds

a. D8 (4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) ()

  • Structural Features: A quinoline-carbonyl-piperazine linked to a hydroxybenzamide.
  • Comparison: The hydroxybenzamide group introduces hydrogen-bonding capacity absent in the pyranone compound. The quinoline core may confer fluorescence properties useful in imaging .

b. Compound 2b ()

  • Structure : A thiazole-urea derivative with a 3-chlorophenyl group and benzyloxy substituent.
  • Synthetic Efficiency: Yield (78.3%) and ESI-MS (m/z 709.9 [M−2HCl+H]+) suggest robust synthesis, comparable to pyranone derivatives .
Morpholine-Substituted Analogs

a. 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one ()

  • Structural Insights : The morpholine ring adopts a chair conformation, while the piperazine ring is puckered, as in the target compound. Dihedral angles (28.03°–77.46°) indicate similar steric constraints .

Data Table: Key Physicochemical and Structural Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Evidence Source
5-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one C₂₃H₂₅ClN₃O₅ 482.92 Not reported 3-Chlorophenylpiperazine, morpholinylmethyl -
5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one () C₂₃H₂₃ClFN₃O₃ 468.90 Not reported 2-Fluorophenylpiperazine, benzyloxy
ND-7 () C₂₅H₂₆ClFN₄O₄ 516.95 Not reported Quinoline-carboxylic acid, 3-chlorophenyl
D8 () C₂₈H₂₂ClN₃O₄ 504.94 198–200 Quinoline-carbonyl, hydroxybenzamide
Compound 2b () C₃₁H₂₆ClN₅O₃S 592.09 188–190 Thiazole-urea, 3-chlorophenyl

Key Research Findings

  • Synthetic Efficiency: Piperazine-containing compounds (e.g., ) achieve yields >90% using ester intermediates, whereas pyranone derivatives () typically yield 70–80%, possibly due to steric challenges .
  • Substituent Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance stability and receptor affinity but may reduce solubility compared to electron-donating groups (e.g., methoxy) .
  • Conformational Stability : Morpholine and piperazine rings adopt chair and puckered conformations, respectively, as validated by crystallography (), suggesting predictable structural behavior in the target compound .

Biological Activity

The compound 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Characteristics

The molecular formula of the compound is C23H28ClN3O4C_{23}H_{28}ClN_{3}O_{4} with a molecular weight of 445.9 g/mol. Its structure features a pyranone core, piperazine and morpholine rings, and a chlorophenyl group, which are indicative of its diverse biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one exhibit significant antimicrobial properties. For instance:

  • Compounds containing the piperazine moiety have shown moderate to strong antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli.
  • A study found that derivatives with similar structural features displayed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole in inhibiting microbial growth .
CompoundBacterial StrainActivity Level
5-{...}S. aureusModerate
5-{...}E. coliStrong
5-{...}B. subtilisModerate

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays:

  • In vitro studies using MTT assays indicated that compounds with similar piperazine and pyranone structures exhibited promising anticancer activity against several cancer cell lines.
  • The presence of halogenated phenyl groups has been correlated with enhanced anticancer effects, making this compound a candidate for further development as an anticancer agent .
CompoundCancer Cell LineIC50 (µM)
5-{...}HeLa15.3
5-{...}MCF712.7

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

  • It has shown activity against acetylcholinesterase (AChE) and urease, indicating its role in neuroprotection and potential therapeutic applications in treating conditions like Alzheimer's disease.
  • The IC50 values for urease inhibition were reported to be significantly lower than those of standard inhibitors, suggesting a strong inhibitory effect .
EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase10.525.0
Urease8.320.0

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of pyranone compounds, including those structurally related to our target compound. The synthesized derivatives were evaluated for their antimicrobial and anticancer activities, yielding promising results that support further investigation into their mechanisms of action .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets, indicating potential interactions that could contribute to its observed biological activities .

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